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Compound of Interest |

Compound Name: N-(2-Chloroethyl)benzamide
CAS No.: 26385-07-9
Cat. No.: B1582378
- 7

Executive Summary

N-(2-Chloroethyl)benzamide (CAS: 26385-07-9) is a monofunctional alkylating agent
derivative. While often used as a chemical intermediate in the synthesis of oxazolines and
heterocyclic pharmaceuticals, its toxicological profile is dominated by its potential to act as a
"masked" nitrogen mustard.

Unlike classical nitrogen mustards (which carry two chloroethyl arms), this compound
possesses a single chloroethyl group attached to an amide nitrogen. This structure significantly
alters its reactivity: it is stable at neutral pH but capable of metabolic activation via hydrolysis or
chemical cyclization to reactive electrophiles. Consequently, it presents a risk profile
characterized by delayed genotoxicity and severe irritation.

Key Risk Indicators:

o Acute Toxicity: Estimated Moderate (Category 4 Oral).

e Genotoxicity: High Concern (Metabolic release of 2-chloroethylamine).
e Local Effects: Confirmed Skin and Eye Irritant (H315, H319).

Chemical & Physical Characterization

Understanding the physical state is a prerequisite for predicting exposure routes.
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Property Data Relevance to Toxicology
CAS Number 26385-07-9 Unique Identifier
Molecular Weight: 183.63
Formula CoH10CINO
g/mol
) ] ] Inhalation risk of dusts; dermal
Physical State Solid (Crystalline powder)
contact.[1]
] ] Stable solid at room
Melting Point 103-106 °C
temperature.
N Low in water; Soluble in Lipophilicity facilitates
Solubility )
DMSO, Ethanol membrane penetration.
o Susceptible to hydrolysis and Forms reactive aziridinium or
Reactivity L - .
cyclization oxazolinium species.

Mechanism of Toxicity: The "Activation" Pathways

The toxicity of N-(2-Chloroethyl)benzamide is not inherent to the parent molecule in its resting
state but rather to its transformation products. The amide nitrogen reduces the nucleophilicity of
the nitrogen lone pair, preventing the spontaneous formation of the toxic aziridinium ion seen in
amine mustards. However, two pathways activate this molecule in vivo.

Pathway A: Metabolic Hydrolysis (The Primary Threat)

Enzymatic cleavage of the amide bond (by amidases) releases Benzoic Acid (relatively non-
toxic) and 2-Chloroethylamine. The latter is a potent alkylating agent that spontaneously
cyclizes to form an aziridinium ion, which alkylates DNA at the N7 position of guanine.

Pathway B: Cyclodehydrochlorination

Under basic conditions or specific enzymatic catalysis, the carbonyl oxygen can attack the
chloroethyl group, displacing chloride and forming 2-Phenyl-2-oxazoline. This intermediate is
an electrophile that can react with cellular nucleophiles (proteins/DNA).

Visualization: Activation Pathways
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The following diagram illustrates the divergence between stable storage and toxic activation.
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Caption: Figure 1.[2] Dual activation pathways transforming the stable amide into reactive
alkylating species.

Toxicological Data Profile

Direct experimental data for CAS 26385-07-9 is limited in public registries. The following data is
synthesized from Read-Across methodology using the primary metabolite, 2-Chloroethylamine
(CAS 870-24-6), which represents the "worst-case" toxicity scenario.

Acute Toxicity
. Value (Estimated/Read- o
Endpoint Classification
Across)
~2000 mg/kg (Based on Category 4 (Harmful if
LD50 Oral (Rat) .g a( gory 4
metabolite) swallowed)
) Treat as Toxic (Category 3)
LD50 Dermal Data Not Available ) )
due to absorption potential.
) ) High risk of respiratory
LC50 Inhalation Data Not Available

irritation.

Irritation & Sensitization

o Skin:lIrritating (Category 2). The chloroethyl moiety is a known vesicant (blistering agent)
precursor. Prolonged contact may cause chemical burns.
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o Eyes:Serious Eye Irritation (Category 2A). Hydrolysis on the moist surface of the eye
releases HCI, causing immediate damage.

Genotoxicity & Carcinogenicity

o Mutagenicity:Positive (Predicted). The metabolite 2-chloroethylamine is a known mutagen
(Muta. 2). It induces base-pair substitutions and frameshift mutations in Salmonella
typhimurium (Ames Test).

o Carcinogenicity: Not listed by IARC/NTP, but structural alerts (alkylating halide) suggest
potential carcinogenicity upon chronic exposure.

Experimental Protocols for Safety Validation

As a researcher handling this compound, you should not rely solely on predicted data. Use the
following protocols to validate the specific risks in your formulation.

Protocol A: Hydrolytic Stability Assay

Determine if the compound releases toxic amines in your specific buffer system.

e Preparation: Dissolve N-(2-Chloroethyl)benzamide (10 mM) in DMSO.

Incubation: Dilute to 100 uM in Phosphate Buffered Saline (PBS, pH 7.4) and incubate at
37°C.

Sampling: Aliquot samples at t=0, 1, 4, and 24 hours.

Analysis: Analyze via HPLC-MS/MS.

o Monitor: Disappearance of Parent (m/z 184 [M+H]+) and appearance of 2-
Chloroethylamine (m/z 79/81) and Benzoic Acid.

Interpretation: >10% degradation in 24h indicates high potential for in vivo toxicity.

Protocol B: Genotoxicity Screening (Ames Test
Modification)
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Since the parent requires metabolic activation, standard Ames tests may yield false negatives.
e Strains:S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).

o Activation System:REQUIRED. Use Rat Liver S9 fraction (induced with Aroclor 1254) to
simulate hepatic metabolism (amidase activity).

e Dosing: 5 concentrations (e.g., 312, 625, 1250, 2500, 5000 u g/plate ).
o Control: Positive control: 2-Aminoanthracene (requires S9). Negative control: DMSO.
 Criteria: A 2-fold increase in revertant colonies over background indicates mutagenicity.

Handling & Risk Management

Occupational Exposure Limit (OEL): Not established. Recommended Internal Limit: 0.1 mg/m3
(8h TWA) — Based on nitrogen mustard analogue safety factors.

Personal Protective Equipment (PPE) Matrix

e Respiratory: N95/P2 minimum. If heating or generating dust, use a full-face respirator with
organic vapor/acid gas cartridges (OV/AG).

e Dermal: Double-gloving recommended.
o Inner Glove: Nitrile (0.11 mm).

o OQOuter Glove: Laminate film (Silver Shield) or thick Nitrile (>0.2 mm) for prolonged
handling.

» Engineering Controls: All weighing and solution preparation must occur inside a certified
Chemical Fume Hood.

Spill Management (Deactivation)

Do not simply wash with water (this generates HCI).

o Solid Spill: Cover with weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize
potential acidity. Sweep into a sealed container.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Solution Spill: Absorb with vermiculite. Treat the waste with 10% aqueous NaOH to force
hydrolysis to the alcohol (N-(2-hydroxyethyl)benzamide) and chloride, then dispose of as
hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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